molecular formula C8H5Cl2F3O2S B6311652 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene CAS No. 1583-60-4

4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene

Cat. No.: B6311652
CAS No.: 1583-60-4
M. Wt: 293.09 g/mol
InChI Key: WQGXUUVHQUHFRU-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene is an aromatic compound characterized by the presence of both dichloromethyl and trifluoromethylsulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of dichloromethyl methyl ether and titanium tetrachloride (TiCl4) to mediate the formylation of electron-rich aromatic rings . This process is highly regioselective and can be applied to a wide range of aromatic substrates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification and isolation of the compound are crucial steps in the industrial process to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less oxidized products, such as sulfides or chlorinated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Medicine: Research into the compound’s biological activity could lead to the discovery of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The dichloromethyl group can participate in nucleophilic substitution reactions, while the trifluoromethylsulfonyl group can enhance the compound’s electrophilicity and stability. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene is unique due to the presence of both dichloromethyl and trifluoromethylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(dichloromethyl)-4-(trifluoromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O2S/c9-7(10)5-1-3-6(4-2-5)16(14,15)8(11,12)13/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGXUUVHQUHFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205384
Record name 1-(Dichloromethyl)-4-[(trifluoromethyl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1583-60-4
Record name 1-(Dichloromethyl)-4-[(trifluoromethyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1583-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Dichloromethyl)-4-[(trifluoromethyl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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